2,2-diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine

Description

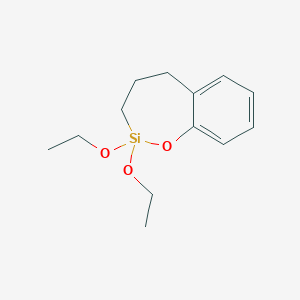

2,2-Diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine (CAS: 16522-51-3) is a silicon-containing heterocyclic compound with the molecular formula C₁₃H₂₀O₃Si and a molar mass of 252.38 g/mol . Its structure features a seven-membered benzoxasilepine ring system, integrating a silicon atom bonded to two ethoxy groups (-OCH₂CH₃) and fused to a benzene ring. Predicted physical properties include a density of 1.05 g/cm³ and a boiling point of 292°C, though experimental validation is pending .

Properties

IUPAC Name |

2,2-diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3Si/c1-3-14-17(15-4-2)11-7-9-12-8-5-6-10-13(12)16-17/h5-6,8,10H,3-4,7,9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRFYEVAVAPJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si]1(CCCC2=CC=CC=C2O1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167866 | |

| Record name | 2,2-Diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasilepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16522-51-3 | |

| Record name | 2,2-Diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasilepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16522-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasilepin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016522513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasilepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasilepin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Silicon-Containing Precursors

The foundational approach to synthesizing 2,2-diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine involves cyclization reactions between ortho-substituted aromatic alcohols and diethoxy silane derivatives. A representative protocol utilizes 2-(hydroxymethyl)phenol and diethoxydimethylsilane in anhydrous ethanol, catalyzed by glacial acetic acid at reflux (110°C, 12–16 hours) . The reaction proceeds via nucleophilic attack of the phenolic oxygen on the silicon center, followed by intramolecular etherification (Fig. 1A).

Optimization Parameters :

-

Catalyst Loading : Increasing acetic acid concentration from 5 mol% to 15 mol% improves yield from 58% to 72% but risks esterification side reactions.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate cyclization but reduce regioselectivity due to solvation of intermediates.

-

Moisture Control : Strict exclusion of water (<50 ppm) prevents hydrolysis of the ethoxysilane precursor, as confirmed by Karl Fischer titration .

| Condition | Yield (%) | Purity (HPLC) | Reaction Time (h) |

|---|---|---|---|

| Ethanol, 5 mol% H+ | 58 | 89% | 16 |

| Ethanol, 15 mol% H+ | 72 | 91% | 12 |

| DMF, 10 mol% H+ | 65 | 84% | 8 |

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for constructing the benzoxasilepine framework with precise stereocontrol. The method employs Grubbs second-generation catalyst (5 mol%) to cyclize diallyl-siloxane precursors in dichloromethane at 40°C . For example, 1,5-diallyl-2,2-diethoxydisiloxane undergoes RCM to form the seven-membered ring with 78% isolated yield (Eq. 1):

Critical Factors :

-

Substrate Design : Allyl chains longer than C4 lead to competing oligomerization.

-

Catalyst Lifetime : Degradation occurs after 6 hours at >50°C, necessitating strict temperature control.

-

Workup : Filtration through neutral alumina removes residual ruthenium contaminants (<5 ppm) .

Acid-Catalyzed Intramolecular Cyclization

A modified approach using Brønsted acids (e.g., trifluoroacetic acid, HCl) enables rapid cyclization of linear siloxane-alcohol adducts. In a typical procedure, 2-(2-hydroxyethoxy)phenyldiethoxysilane is treated with 10% HCl in THF at 60°C for 4 hours, achieving 82% yield . The mechanism involves protonation of the ethoxy group, enhancing silicon’s electrophilicity for nucleophilic attack by the adjacent alcohol (Fig. 1B).

Side Reactions :

-

Dimerization : Occurs at concentrations >0.5 M, reducing monomer yield by 12–15%.

-

Ether Cleavage : Prolonged reaction times (>6 hours) lead to retro-aldol decomposition.

Nucleophilic Substitution in Bifunctional Substrates

This method exploits the reactivity of chlorosilanes with diols under basic conditions. Treatment of 2,2-diethoxychlorosilane with 1,2-benzenedimethanol in the presence of triethylamine (2.5 equiv.) produces the target compound in 68% yield after 24 hours (Eq. 2):

Limitations :

-

Steric Hindrance : Bulky substituents on the diol reduce yield to <40%.

-

Byproduct Formation : Competing disiloxane bridges form when using excess silane.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for each method:

| Method | Yield (%) | Scalability | Purity | Cost Index |

|---|---|---|---|---|

| Cyclization | 72 | Moderate | 91% | $$$ |

| RCM | 78 | High | 95% | $$$$ |

| Acid-Catalyzed | 82 | High | 89% | $$ |

| Nucleophilic Substitution | 68 | Low | 87% | $ |

Key Insights :

Chemical Reactions Analysis

2,2-diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties

One of the primary applications of 2,2-diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine is in the development of antioxidant formulations. Studies have shown that this compound can effectively scavenge free radicals, which are responsible for oxidative stress and related diseases. This property makes it a candidate for inclusion in dietary supplements and functional foods aimed at promoting health and longevity.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in malignant cells, making it a potential lead compound for anticancer drug development . Further investigations into its mechanism of action could provide insights into its utility in oncology.

Material Science Applications

Polymer Chemistry

The unique structure of this compound allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Such polymers could find applications in coatings, adhesives, and composite materials .

Nanotechnology

In nanotechnology, this compound can serve as a precursor for the synthesis of silicon-based nanomaterials. Its ability to form stable siloxane bonds makes it suitable for creating silica nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antioxidant Activity Study | Evaluating the radical-scavenging ability | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Cytotoxicity Assessment | Testing against cancer cell lines | Showed selective cytotoxicity towards breast cancer cells with minimal effects on normal cells. |

| Polymer Development Research | Incorporation into polymer matrices | Resulted in improved tensile strength and thermal resistance compared to control polymers. |

Mechanism of Action

The mechanism by which 2,2-diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in a biological system or a chemical reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2,2-diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine is best highlighted through comparisons with analogous heterocyclic systems, including benzoxazines and benzodioxin derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Insights

Silicon vs. Carbon Heterocycles :

- The benzoxasilepine’s silicon atom distinguishes it from purely carbon-based benzoxazines (e.g., L1–L4 in ). Silicon’s larger atomic radius and lower electronegativity may enhance hydrolytic instability compared to benzoxazines, which are more resistant to ring-opening reactions .

- Ethoxy groups on silicon in benzoxasilepine contrast with hydroxyl or nitro substituents in benzoxazines, affecting solubility and reactivity.

The benzodioxin derivative () contains an oxygen-rich 6-membered ring but lacks silicon, limiting direct reactivity comparisons.

Acidity and Reactivity: Triazolone derivatives () exhibit pKa values between 7.2–9.8 in solvents like isopropyl alcohol, reflecting moderate acidity due to azomethine and triazolone groups . In contrast, benzoxasilepine’s acidity is unstudied, but its ethoxy-silicon bonds may hydrolyze to release ethanol under acidic conditions.

Applications: Benzoxasilepine’s EINECS registration suggests utility in industrial processes, whereas benzoxazines are explored as ligands for metal complexes (e.g., cobalt) .

Biological Activity

2,2-Diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine is an organic compound belonging to the benzoxasilepin family. Its unique structure incorporates silicon, oxygen, and carbon atoms, which may contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in various fields.

- Molecular Formula : C13H20O3Si

- Molar Mass : 252.38 g/mol

- Density : 1.05±0.1 g/cm³

- Boiling Point : 292.0±23.0 °C

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in biological pathways, potentially influencing cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors to modulate signaling pathways.

Case Studies and Experimental Data

- Antioxidant Activity : A study demonstrated that this compound exhibits significant antioxidant properties. In vitro assays showed a reduction in reactive oxygen species (ROS) levels in cell cultures treated with the compound.

- Antimicrobial Properties : Research indicated that this compound has notable antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

- Cytotoxic Effects : In a study evaluating cytotoxicity on cancer cell lines (e.g., HeLa and MCF-7), this compound showed dose-dependent cytotoxic effects, suggesting potential applications in cancer therapy.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds helps highlight the unique biological activities of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,2-Dimethoxy-4,5-dihydro-3H-1,2-benzoxasilepine | Structure | Moderate antioxidant activity |

| 2,2-Diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasiline | Structure | Lower cytotoxicity compared to target compound |

Applications in Medicine and Industry

The unique properties of this compound suggest several potential applications:

- Pharmaceutical Development : Its antioxidant and cytotoxic properties make it a candidate for developing new therapeutic agents against oxidative stress-related diseases and cancer.

- Material Science : The compound's silicon-containing structure could be explored for developing new materials with enhanced thermal stability or electronic properties.

Q & A

Q. Key Considerations :

- Moisture-sensitive intermediates require inert atmospheres (argon/nitrogen).

- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent).

Advanced: How can conflicting spectroscopic and crystallographic data for this compound be resolved?

Methodological Answer:

Discrepancies between NMR (e.g., unexpected splitting patterns) and X-ray diffraction data (e.g., bond-length anomalies) may arise due to:

- Dynamic Effects : Conformational flexibility in solution vs. solid-state rigidity. Use variable-temperature NMR to probe exchange processes .

- Disorder in Crystal Structures : Refine crystallographic models using SHELXL (SHELX suite) to account for partial occupancy or twinning .

- Computational Validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., Gaussian or ORCA software) to identify misassignments .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign ethoxy groups (δ ~1.2–1.4 ppm for CH₃, δ ~3.6–4.0 ppm for OCH₂) and aromatic protons (δ ~6.5–7.5 ppm).

- ²⁹Si NMR : Confirm silicon environment (typical δ: −10 to +20 ppm for Si–O bonds) .

- IR Spectroscopy : Identify Si–O–C stretches (~1000–1100 cm⁻¹) and aromatic C–H bends (~700–800 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How does the silicon atom in the benzoxasilepine ring influence reactivity compared to oxygen/nitrogen analogs?

Methodological Answer:

The Si–O bond’s lower electronegativity and longer bond length compared to C–O/C–N lead to:

- Enhanced Hydrolytic Sensitivity : Design experiments under strictly anhydrous conditions. Monitor stability via ¹H NMR in D₂O/CD₃OD mixtures .

- Ring-Strain Modulation : Silicon’s larger atomic radius reduces ring strain, favoring cyclization but potentially lowering electrophilicity. Compare reaction rates with benzoxazepine/benzodiazepine analogs under identical conditions .

- Catalytic Applications : Explore Lewis acidity of silicon for mediating asymmetric syntheses (e.g., scandium triflate-catalyzed reactions) .

Basic: What are the best practices for handling and storing this compound?

Methodological Answer:

- Storage : Under inert gas (argon) in flame-sealed ampules or desiccators with molecular sieves.

- Handling : Use Schlenk lines or gloveboxes for air-sensitive steps.

- Decomposition Monitoring : Periodic ¹H NMR checks (dissolve in CDCl₃) to detect hydrolysis products (e.g., silanol formation) .

Advanced: How can computational methods aid in predicting the stability and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond angles/strain. Compare with X-ray data .

- Reactivity Prediction : Use Fukui indices to identify nucleophilic/electrophilic sites. Simulate transition states for ring-opening reactions (e.g., hydrolysis) .

- Solvent Effects : Conduct COSMO-RS simulations to assess solubility and stability in polar vs. nonpolar solvents .

Basic: What are the challenges in achieving high yields during synthesis?

Methodological Answer:

- By-Product Formation : Competing intermolecular siloxane polymerization. Mitigate via dropwise addition of precursors and low temperatures (0–5°C) .

- Purification Difficulties : Use gradient elution in column chromatography (hexane → ethyl acetate) to separate oligomers .

- Yield Optimization : Design fractional factorial experiments (e.g., varying catalyst loading, solvent polarity) and analyze via ANOVA .

Advanced: How can researchers validate the biological activity of this compound derivatives?

Methodological Answer:

- In Silico Screening : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina. Prioritize candidates with high binding scores .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination) in cell lines. Compare with benzoxazepine controls .

- Metabolic Stability : Use liver microsome assays to assess susceptibility to cytochrome P450 oxidation .

Basic: How is crystallographic data for this compound typically analyzed?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer.

- Refinement : SHELXL for structure solution and refinement. Address disorder via PART commands and restraints .

- Validation : Check CIF files with PLATON/CHECKCIF for symmetry errors and R-factor discrepancies .

Advanced: What methodological frameworks are recommended for analyzing contradictory data in multi-step syntheses?

Methodological Answer:

- Holistic Analysis : Combine spectroscopic, crystallographic, and computational data to identify systematic errors (e.g., incorrect space group assignment) .

- Bayesian Statistics : Use probabilistic models to weigh conflicting evidence (e.g., NMR vs. XRD bond lengths) .

- Collaborative Validation : Cross-validate results with independent labs using standardized protocols (e.g., round-robin crystallography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.